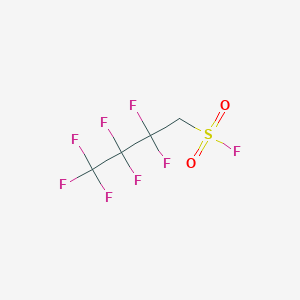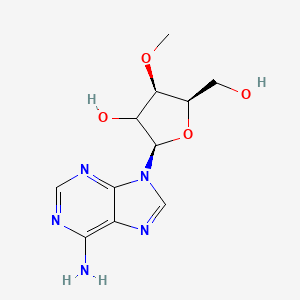
2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride is a fluorinated organic compound with the molecular formula C4H2F7O2S. It is known for its high chemical stability and unique reactivity, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of multiple fluorine atoms, which impart distinct properties such as high electronegativity and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride is typically synthesized through the electrochemical fluorination of sulfolane. This process involves the use of an electrolytic cell where sulfolane is subjected to fluorination under controlled conditions . The reaction conditions include the use of anhydrous hydrogen fluoride as the fluorinating agent and a suitable electrolyte to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar electrochemical fluorination process. The scale-up involves the use of larger electrolytic cells and optimized reaction parameters to ensure high yield and purity of the final product. The industrial process also includes purification steps to remove any impurities and by-products formed during the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by nucleophiles such as amines, phenoxides, and enolates.
Common Reagents and Conditions
Nucleophiles: Amines, phenoxides, and enolates are commonly used nucleophiles in substitution reactions involving this compound.
Bases: Strong bases such as barium hydroxide are used for hydrolysis reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Aryl Nonaflates: Formed from the reaction with phenoxides.
Alkenyl Nonaflates: Formed from the reaction with enolates.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing the compound to form strong covalent bonds with a wide range of nucleophilic species. This reactivity is attributed to the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the sulfonyl fluoride group .
Comparación Con Compuestos Similares
Similar Compounds
Perfluorobutanesulfonyl fluoride:
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A related compound used in the synthesis of fluorinated polymers.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with applications in biomedical research.
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutane-1-sulfonyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of the sulfonyl fluoride group. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in specialized applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C4H2F8O2S |
|---|---|
Peso molecular |
266.11 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluorobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H2F8O2S/c5-2(6,1-15(12,13)14)3(7,8)4(9,10)11/h1H2 |
Clave InChI |
VNNCDMGGZKQFIN-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)(F)F)(F)F)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)

